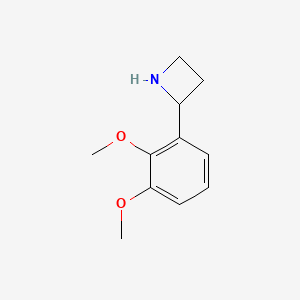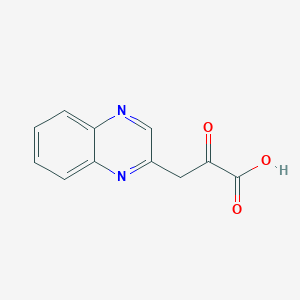
2-Oxo-3-(quinoxalin-2-yl)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-3-(quinoxalin-2-yl)propanoic acid is a chemical compound with the molecular formula C11H8N2O3 and a molecular weight of 216.2 g/mol It is characterized by the presence of a quinoxaline ring attached to a propanoic acid moiety, which includes a keto group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(quinoxalin-2-yl)propanoic acid typically involves the reaction of quinoxaline derivatives with appropriate reagents under controlled conditions. One common method involves the use of xylene as a solvent, where the reagents are dissolved and the solution is microwaved in a sealed tube at 220°C for 1 hour . This method ensures the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of 2-Oxo-3-(quinoxalin-2-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to ensure maximum yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-3-(quinoxalin-2-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, such as hydroxyl, halogen, and amino groups
Aplicaciones Científicas De Investigación
2-Oxo-3-(quinoxalin-2-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Oxo-3-(quinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The quinoxaline ring is known to interact with enzymes and receptors, modulating their activity. The keto group can form hydrogen bonds with target molecules, enhancing its binding affinity. These interactions lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-3-(quinoxalin-2-yl)butanoic acid: Similar structure with an additional carbon atom in the propanoic acid moiety.
2-Oxo-3-(quinoxalin-2-yl)pentanoic acid: Similar structure with two additional carbon atoms in the propanoic acid moiety.
2-Oxo-3-(quinoxalin-2-yl)hexanoic acid: Similar structure with three additional carbon atoms in the propanoic acid moiety.
Uniqueness
2-Oxo-3-(quinoxalin-2-yl)propanoic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. The presence of the quinoxaline ring and the keto group provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H8N2O3 |
|---|---|
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
2-oxo-3-quinoxalin-2-ylpropanoic acid |
InChI |
InChI=1S/C11H8N2O3/c14-10(11(15)16)5-7-6-12-8-3-1-2-4-9(8)13-7/h1-4,6H,5H2,(H,15,16) |
Clave InChI |
GTWPREPSBZZPAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CC(=N2)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


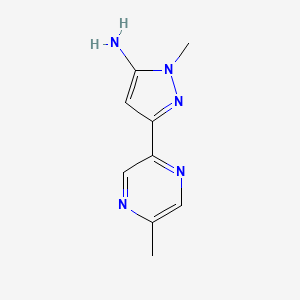
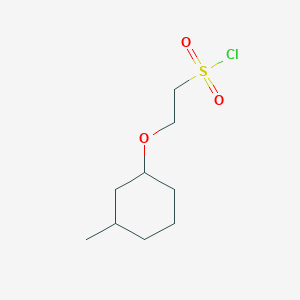
![Rel-(3aS,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13531357.png)
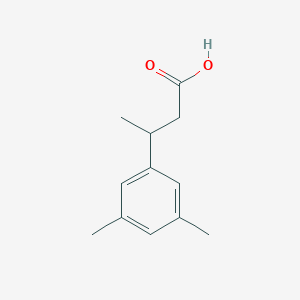

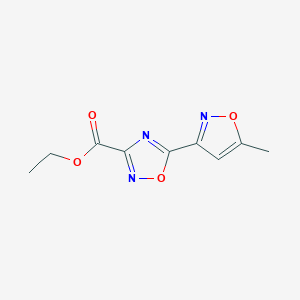
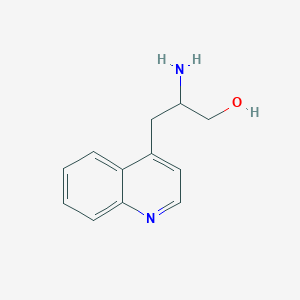
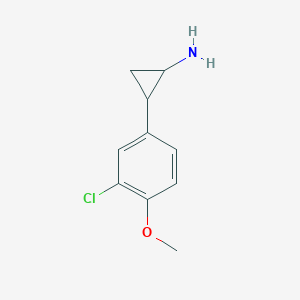
![n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine](/img/structure/B13531386.png)
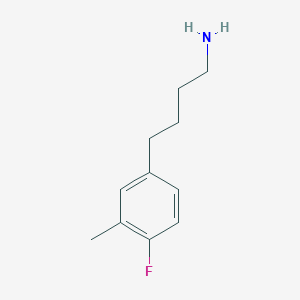
![1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)
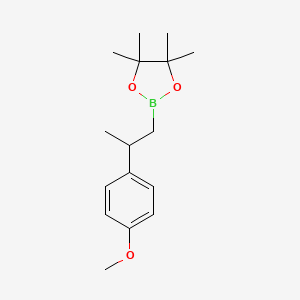
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13531408.png)
